Methyl 3-(4-methanesulfonylphenyl)benzoate
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Overview
Description
Methyl 3-(4-methanesulfonylphenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methanesulfonylphenyl)benzoate typically involves the esterification of 3-(4-methanesulfonylphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
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Step 1: Preparation of 3-(4-methanesulfonylphenyl)benzoic acid
- React 4-methanesulfonylphenylboronic acid with 3-bromobenzoic acid in the presence of a palladium catalyst and a base (e.g., potassium carbonate) to form 3-(4-methanesulfonylphenyl)benzoic acid via a Suzuki-Miyaura coupling reaction.
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Step 2: Esterification
- Dissolve 3-(4-methanesulfonylphenyl)benzoic acid in methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for several hours until the reaction is complete.
- Neutralize the reaction mixture with sodium bicarbonate and extract the product with an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of alternative catalysts and greener solvents may be explored to improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methanesulfonylphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of electrophiles like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-(4-methanesulfonylphenyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Analytical Chemistry: It is used as a standard or reference compound in various analytical techniques such as NMR and HPLC.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methanesulfonylphenyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity and binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methylsulfonylphenyl)benzoate
- Methyl 3-(4-chlorophenyl)benzoate
- Methyl 3-(4-nitrophenyl)benzoate
Uniqueness
Methyl 3-(4-methanesulfonylphenyl)benzoate is unique due to the presence of the methanesulfonyl group, which imparts specific electronic and steric properties. This group can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 3-(4-methylsulfonylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-19-15(16)13-5-3-4-12(10-13)11-6-8-14(9-7-11)20(2,17)18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWQUPSPPGZMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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